![molecular formula C23H30N4O3 B6579658 N'-(2-ethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide CAS No. 1049570-14-0](/img/structure/B6579658.png)
N'-(2-ethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
This compound has been studied for its neuroprotective effects . In particular, it has been found to have protective effects against aluminium-induced neurotoxicity . This is particularly relevant in the context of Alzheimer’s disease, where aluminium toxicity is thought to play a role .
Acetylcholinesterase Inhibition
The compound has been found to be a potential acetylcholinesterase inhibitor . This is significant because acetylcholinesterase inhibitors are used in the treatment of Alzheimer’s disease and other conditions where there is a need to increase the levels of acetylcholine in the brain .
Antioxidant Activity
The compound has been found to have antioxidant activity . It has been shown to prevent lipid peroxidation and protein damage, and to restore the levels of endogenous antioxidant enzymes .
Modulation of Pharmacokinetic Properties
Piperazine, a structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance . This could potentially enhance the effectiveness of the compound in its various applications .
Potential Antibacterial Activity
Piperazine derivatives, including this compound, have been found to exhibit good antibacterial activity . This opens up potential applications in the treatment of bacterial infections .
Potential Treatment for Neurodegenerative Diseases
Piperazine is a component in potential treatments for Parkinson’s and Alzheimer’s disease . Given that this compound contains a piperazine ring, it could potentially be used in the treatment of these neurodegenerative diseases .
Wirkmechanismus
Target of Action
The primary targets of N’-(2-ethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide are acetylcholinesterase (AChE) and alpha1-adrenergic receptors . AChE plays a crucial role in the cholinergic system by terminating synaptic transmission, while alpha1-adrenergic receptors are involved in various physiological responses such as contraction of smooth muscles .
Mode of Action
This compound acts as an inhibitor of AChE , preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its availability . It also shows affinity towards alpha1-adrenergic receptors, potentially modulating their activity .
Biochemical Pathways
By inhibiting AChE, the compound affects the cholinergic pathway , leading to increased acetylcholine levels. This can enhance cholinergic neurotransmission, which is crucial for memory and cognition . Its interaction with alpha1-adrenergic receptors may influence various pathways associated with these receptors, impacting physiological processes like smooth muscle contraction .
Result of Action
The compound’s action results in enhanced cholinergic neurotransmission and potential modulation of alpha1-adrenergic receptor activity . In animal models, it has shown protective effects against neurotoxicity induced by aluminium chloride, improving behavioral and neurochemical indices .
Eigenschaften
IUPAC Name |
N'-(2-ethylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-3-18-6-4-5-7-21(18)25-23(29)22(28)24-12-13-26-14-16-27(17-15-26)19-8-10-20(30-2)11-9-19/h4-11H,3,12-17H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNUYIUITXNHOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-ethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.